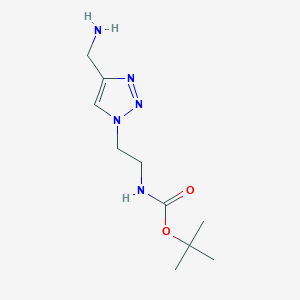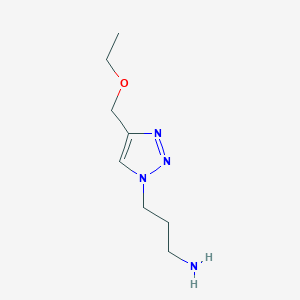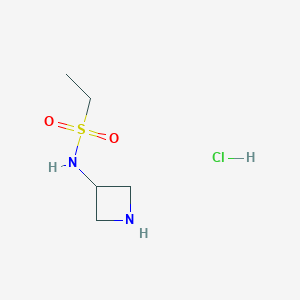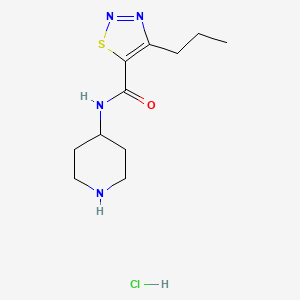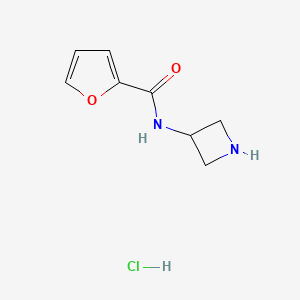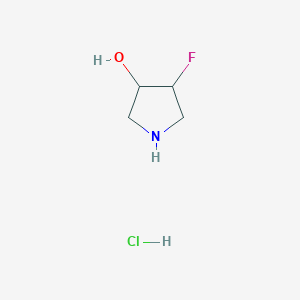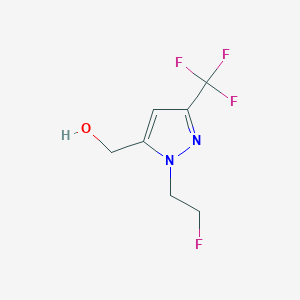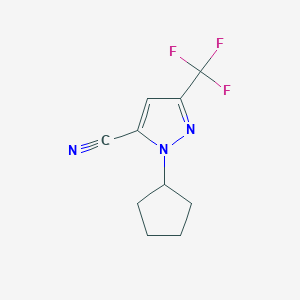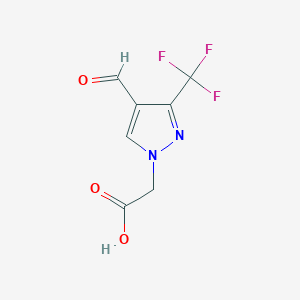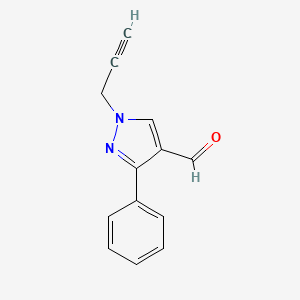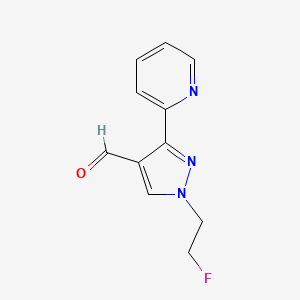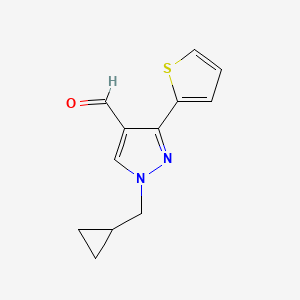
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The azidomethyl, difluoromethyl, and trifluoromethyl groups attached to the pyrazole ring can significantly alter the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the azidomethyl, difluoromethyl, and trifluoromethyl groups attached at the 5th, 1st, and 3rd positions, respectively .Chemical Reactions Analysis
The azide, difluoromethyl, and trifluoromethyl groups are all reactive and can participate in various chemical reactions. For example, azides can undergo click reactions, Staudinger reactions, and Curtius rearrangements . Difluoromethyl and trifluoromethyl groups can participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azidomethyl, difluoromethyl, and trifluoromethyl groups. These groups can affect the polarity, acidity/basicity, reactivity, and stability of the compound .Applications De Recherche Scientifique
Brominated Trihalomethylenones as Versatile Precursors
Martins et al. (2013) investigated brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives, including 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole through nucleophilic substitution reactions. The study highlighted a methodology yielding moderate to good outcomes, showcasing the potential of these compounds in synthesizing pyrazole derivatives with various functional groups (Martins et al., 2013).
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Synthesis
Arbačiauskienė et al. (2011) described the use of ethyl triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions to synthesize alkynyl pyrazoles, leading to various condensed pyrazoles. This research demonstrates the versatility of pyrazole derivatives in constructing complex heterocyclic structures (Arbačiauskienė et al., 2011).
Valence Tautomerism of Pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines
Mojzych et al. (2014) synthesized new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, demonstrating their potential anticancer activity and exploring their valence tautomerism. The study contributes to the understanding of the chemical behavior of such compounds, potentially leading to new therapeutic agents (Mojzych et al., 2014).
Synthesis of Trifluoromethyl-promoted Functional Pyrazoles
Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazoles, highlighting their potential as fluorescent molecules and inhibitors of Echinochloa crus-galli L. Beauv., a type of grass. This study points to the diverse applications of pyrazole derivatives in both material science and agriculture (Wu et al., 2006).
Bioactive and Solvent-Free Synthesis
Leelakumar et al. (2022) focused on the solvent-free synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole and its analogues, emphasizing their antibacterial activity. This green chemistry approach underlines the importance of environmentally friendly methods in synthesizing bioactive compounds (Leelakumar et al., 2022).
Mécanisme D'action
Target of Action
Difluoromethylation is a process used in the synthesis of various biologically and pharmacologically active ingredients . The primary targets would be diverse fluorine-containing heterocycles .
Mode of Action
Difluoromethylation often involves a radical process . The compound may interact with its targets via this process, leading to the functionalization of the heterocycles .
Biochemical Pathways
The process of difluoromethylation is crucial in the synthesis of various active ingredients, suggesting it may play a role in multiple biochemical pathways .
Pharmacokinetics
The presence of difluoromethyl groups in a compound can often bring about beneficial effects to the target molecules .
Result of Action
The result of the compound’s action would likely be the functionalization of fluorine-containing heterocycles, which are core moieties of various active ingredients .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the difluoromethylation process .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N5/c7-5(8)16-3(2-13-15-12)1-4(14-16)6(9,10)11/h1,5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBJLOGLJJOXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)
